molecular formula C9H10N2 B1614351 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1000340-92-0

5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1614351
CAS RN: 1000340-92-0
M. Wt: 146.19 g/mol
InChI Key: PNVFQKXTEZMZPM-UHFFFAOYSA-N
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Description

5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (DMPP) is a heterocyclic compound that has been extensively studied due to its potential applications in various fields of science, including medicinal chemistry, pharmacology, and neuroscience. DMPP is a pyridine derivative that has a unique structure with a pyrrole ring fused to the pyridine ring. This structure makes DMPP an interesting molecule for the synthesis of novel compounds with potential biological activity.

Scientific Research Applications

  • Anticancer Properties : Pyrrolyl-pyridine heterocyclic compounds, including derivatives of "5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine," have been studied for their potential anticancer activity. For instance, certain compounds in this class showed significant activity against human cervical and breast cancer cell lines (Mallisetty, Ganipisetti, Majhi, & Putta, 2023).

  • Synthetic Chemistry Applications : Research has explored the synthesis and reaction of compounds related to "5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine" with various other chemicals. For instance, the reaction of hexachloroacetone with activated acetylenes in the presence of N-heterocycles has been investigated (Yavari, Sabbaghan, & Hossaini, 2006).

  • Formation of Structural Isomers : Studies have been conducted on the synthesis of structural isomers involving "5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine" and its reactions with N-acylhydrazines (Rudenko, Kucherak, Tolmachev, & Hordiyenko, 2013).

  • Anthelmintic Activity : Some derivatives of "5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine" have been studied for their anthelmintic (anti-parasitic) activities, particularly against the parasitic nematode Haemonchus contortus in sheep (Jeschke et al., 2005).

  • Antioxidant Activity : Certain derivatives of "5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine" have been synthesized and evaluated for their antioxidant activities, compared to known antioxidants like ascorbic acid (Zaki et al., 2017).

properties

IUPAC Name

5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-6-5-8-3-4-10-9(8)11-7(6)2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVFQKXTEZMZPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NC=C2)N=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646920
Record name 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine

CAS RN

1000340-92-0
Record name 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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